
6-(4-Methylpentyl)naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpentyl)naphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids. This compound features a naphthalene ring substituted with a carboxylic acid group at the second position and a 4-methylpentyl group at the sixth position. Naphthalenecarboxylic acids are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpentyl)naphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of naphthalene-2-carboxylic acid with 4-methylpentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the Friedel-Crafts acylation of naphthalene with 4-methylpentanoyl chloride, followed by oxidation of the resulting ketone to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride or iron(III) chloride can enhance the reaction rate and yield. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-(4-Methylpentyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the naphthalene ring.
科学的研究の応用
6-(4-Methylpentyl)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(4-Methylpentyl)naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxylic acid: Lacks the 4-methylpentyl group, making it less hydrophobic and potentially less bioactive.
6-(4-Methylpentyl)naphthalene-1-carboxylic acid: Similar structure but with the carboxylic acid group at the first position, which may result in different reactivity and biological activity.
6-(4-Methylpentyl)naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness
6-(4-Methylpentyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpentyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and hydrophobic pockets in proteins. This unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H20O2 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
6-(4-methylpentyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19) |
InChIキー |
ZQLORCYRMVILSV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


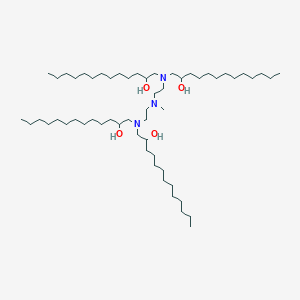

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
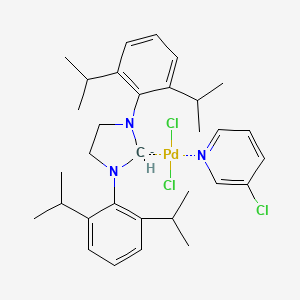
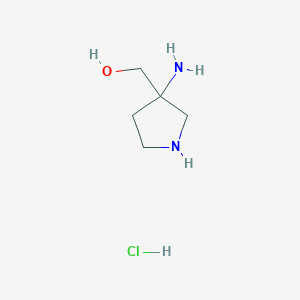
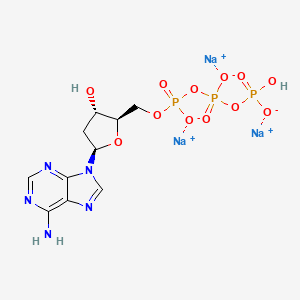

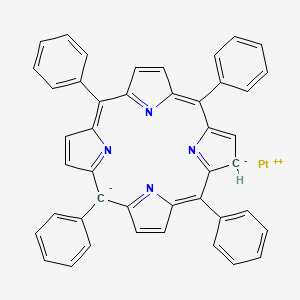

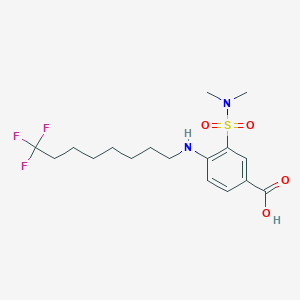
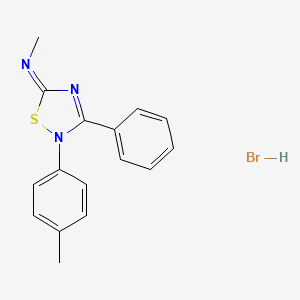
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)


